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molecular formula C10H17N3O B8667042 4-(2-(Dimethylamino)ethoxy)benzene-1,2-diamine

4-(2-(Dimethylamino)ethoxy)benzene-1,2-diamine

Cat. No. B8667042
M. Wt: 195.26 g/mol
InChI Key: FOQMUVRIBLMRNQ-UHFFFAOYSA-N
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Patent
US08088767B2

Procedure details

To a Parr hydrogenation bottle was added 3.5 g of 4-(2-(dimethylamino)ethoxy)-2-nitroaniline, 10% palladium in carbon (50% w/w water, 1.0 g) and methanol (100 mL). The atmosphere of the vessel was replaced by hydrogen gas. The reaction was carried out on the Parr shaker at 40 psi at room temperature for 1 hour. The reaction mixture was filtered through a plug of Celite. 2.0 g of sodium bicarbonate was subsequently added to the filtrate, which was stirred for 10 minutes. The filtrate was concentrated reduced pressure and the resulting residue was triturated with diethylether to give 4-(2-(dimethylamino)ethoxy)benzene-1,2-diamine (2.2 g, 73%). 1H-NMR (400 MHz, MeOH-d4): δ 6.67 (d, 1H), 6.44 (d, 1H), 6.27 (dd, 1H), 4.18 (t, 2H), 3.50 (t, 3H), 2.92 (s, 6H). MS (EI): 196 (MH+).
Name
4-(2-(dimethylamino)ethoxy)-2-nitroaniline
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][O:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:13]([O-])=O)[CH:7]=1.[H][H]>CO.[Pd]>[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([NH2:13])[C:9]([NH2:10])=[CH:11][CH:12]=1

Inputs

Step One
Name
4-(2-(dimethylamino)ethoxy)-2-nitroaniline
Quantity
3.5 g
Type
reactant
Smiles
CN(CCOC1=CC(=C(N)C=C1)[N+](=O)[O-])C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of Celite
ADDITION
Type
ADDITION
Details
2.0 g of sodium bicarbonate was subsequently added to the filtrate, which
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was triturated with diethylether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CCOC=1C=C(C(=CC1)N)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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